molecular formula C14H9F3O B172345 2'-TrifluoroMethyl-Biphenyl-4-Carbaldehyde CAS No. 198205-95-7

2'-TrifluoroMethyl-Biphenyl-4-Carbaldehyde

Cat. No. B172345
Key on ui cas rn: 198205-95-7
M. Wt: 250.21 g/mol
InChI Key: SDDRLRQYSYHJED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07989457B2

Procedure details

To a solution of 4-bromobenzaldehyde (1 g, 5.40 mmol) in THF (21.6 mL) is added (2-trifluoromethyl)phenylboronic acid (1.67 g, 8.1 mmol), potassium fluoride (780 mg, 16.2 mmol), palladium(II) acetate (12.1 mg, 0.054 mmol), and 2-(dicyclohexylphosphino)-biphenyl (37.9 mg, 0.108 mmol). The reaction mixture is heated to reflux overnight. After cooling to rt, the reaction mixture is partitioned between dichloromethane and water. The aqueous layer is back-extracted with dichloromethane, the combined organic layers are dried and concentrated, then loaded onto silica gel and eluted using hexanes with an ethyl acetate gradient from 0% to 60% giving 2′-trifluoromethylbiphenyl-4-carbaldehyde (1.0548 g).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.67 g
Type
reactant
Reaction Step One
Quantity
780 mg
Type
reactant
Reaction Step One
Name
Quantity
21.6 mL
Type
solvent
Reaction Step One
Quantity
12.1 mg
Type
catalyst
Reaction Step One
Quantity
37.9 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1.B(O)(O)[C:11]1[C:16]([C:17]([F:20])([F:19])[F:18])=[CH:15][CH:14]=[CH:13][CH:12]=1.[F-].[K+]>C1COCC1.C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C1(P(C2CCCCC2)C2C=CC=CC=2C2C=CC=CC=2)CCCCC1>[F:18][C:17]([F:20])([F:19])[C:16]1[CH:11]=[CH:12][CH:13]=[CH:14][C:15]=1[C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1 |f:2.3,5.6.7|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC1=CC=C(C=O)C=C1
Name
Quantity
1.67 g
Type
reactant
Smiles
B(C1=CC=CC=C1C(F)(F)F)(O)O
Name
Quantity
780 mg
Type
reactant
Smiles
[F-].[K+]
Name
Quantity
21.6 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
12.1 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Name
Quantity
37.9 mg
Type
catalyst
Smiles
C1(CCCCC1)P(C1=C(C=CC=C1)C1=CC=CC=C1)C1CCCCC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
the reaction mixture is partitioned between dichloromethane and water
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer is back-extracted with dichloromethane
CUSTOM
Type
CUSTOM
Details
the combined organic layers are dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
WASH
Type
WASH
Details
eluted

Outcomes

Product
Name
Type
product
Smiles
FC(C1=C(C=CC=C1)C1=CC=C(C=C1)C=O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.0548 g
YIELD: CALCULATEDPERCENTYIELD 78.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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